(S)-非索非那定

描述

(S)-Fexofenadine, also known as (R)-Fexofenadine, is a medication used to treat allergies. It belongs to the family of drugs known as antihistamines, which are used to treat symptoms of allergies, such as sneezing, itching, and runny nose. Fexofenadine is a stereoisomer of the drug terfenadine, which was withdrawn from the market in 1998 due to its potential to cause serious cardiac side effects. Fexofenadine is considered to be a safer alternative to terfenadine, and is now commonly prescribed for the treatment of allergies.

科学研究应用

Nanoparticle-Based Drug Delivery Systems

Recent advancements have explored the encapsulation of (S)-Fexofenadine in nanoparticles to enhance its delivery and efficacy. This application aims to target the drug more precisely to the affected area, reduce side effects, and improve patient compliance. Nanoparticle-based systems can potentially revolutionize the way (S)-Fexofenadine is administered, making it a more potent option for allergy management .

作用机制

Target of Action

(S)-Fexofenadine, commonly known as Fexofenadine, is a second-generation antihistamine . Its primary target is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .

Mode of Action

Fexofenadine acts as an inverse agonist at the Histamine H1 receptor . This means it binds to these receptors and stabilizes them in an inactive state, preventing histamine from binding and initiating an allergic response . This action reduces the allergic symptoms associated with histamine release, such as sneezing, itching, and runny nose .

Biochemical Pathways

The primary biochemical pathway affected by Fexofenadine is the histamine signaling pathway . By inhibiting the Histamine H1 receptor, Fexofenadine prevents the downstream effects of histamine signaling, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain .

Pharmacokinetics

Fexofenadine exhibits the following ADME properties:

- Absorption : Fexofenadine is well absorbed from the gastrointestinal tract .

- Distribution : It is distributed throughout the body, with higher concentrations in the liver and kidneys .

- Metabolism : Unlike many other drugs, Fexofenadine is not extensively metabolized, which reduces the risk of drug interactions .

- Excretion : Fexofenadine is primarily excreted unchanged in the feces and urine .

These properties contribute to Fexofenadine’s high bioavailability and long duration of action .

Result of Action

At the molecular level, Fexofenadine’s action results in the stabilization of Histamine H1 receptors in an inactive state . At the cellular level, this leads to a decrease in histamine-mediated responses, including reduced vascular permeability and decreased release of pro-inflammatory mediators . Clinically, this results in a reduction of allergy symptoms such as sneezing, itching, runny nose, and eye watering .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fexofenadine. For instance, co-administration with grapefruit juice has been shown to decrease the absorption of Fexofenadine, reducing its effectiveness . Additionally, extreme temperatures may affect the stability of the drug . Understanding these environmental influences is crucial for optimizing the use of Fexofenadine in allergy treatment .

属性

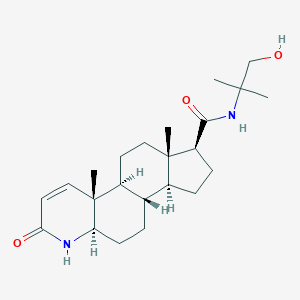

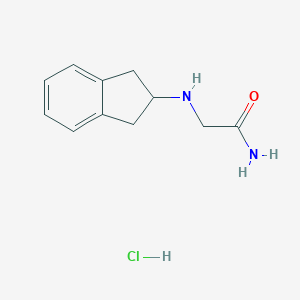

IUPAC Name |

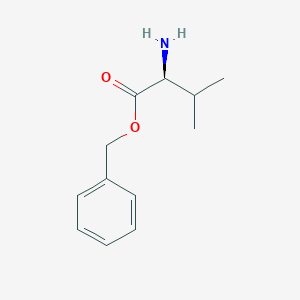

2-[4-[(1S)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901039730 | |

| Record name | (S)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Fexofenadine | |

CAS RN |

139965-11-0 | |

| Record name | (S)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)